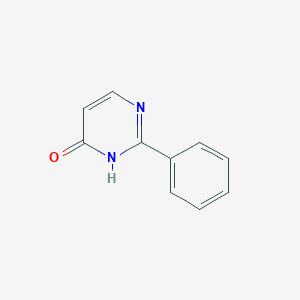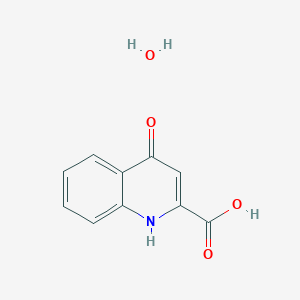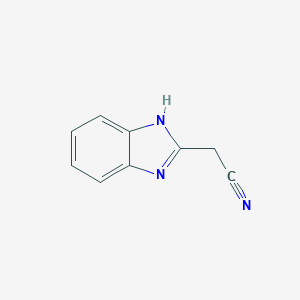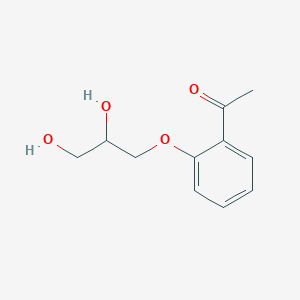
2'-(2,3-Dihydroxypropoxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-(2,3-Dihydroxypropoxy)acetophenone, also known as DHPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone, which is a common organic compound used in the production of fragrances and flavors. DHPPA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Aplicaciones Científicas De Investigación
2'-(2,3-Dihydroxypropoxy)acetophenone has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone is not fully understood, but it is believed to be related to its antioxidant properties. 2'-(2,3-Dihydroxypropoxy)acetophenone has been shown to scavenge free radicals, which can cause damage to cells and lead to various diseases. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, with studies suggesting that it can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-diabetic properties, with studies showing that it can improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-(2,3-Dihydroxypropoxy)acetophenone has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. It is also stable under various conditions, making it a reliable compound for research. However, 2'-(2,3-Dihydroxypropoxy)acetophenone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2'-(2,3-Dihydroxypropoxy)acetophenone. One area of interest is the development of 2'-(2,3-Dihydroxypropoxy)acetophenone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone, which could lead to the development of new treatments for various diseases. In addition, there is potential for 2'-(2,3-Dihydroxypropoxy)acetophenone to be used in combination with other compounds to enhance its therapeutic effects. Overall, 2'-(2,3-Dihydroxypropoxy)acetophenone has significant potential for future research and development in the field of scientific research.
Métodos De Síntesis
The synthesis of 2'-(2,3-Dihydroxypropoxy)acetophenone involves the reaction between 2,3-dihydroxypropyl bromide and acetophenone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through a series of purification steps. The yield of 2'-(2,3-Dihydroxypropoxy)acetophenone is typically high, making it a cost-effective compound to produce.
Propiedades
Número CAS |
1939-70-4 |
|---|---|
Nombre del producto |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3 |
Clave InChI |
PLLGIMWGTWNSQB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
SMILES canónico |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Sinónimos |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



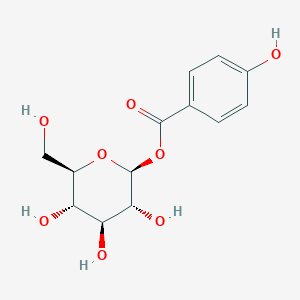
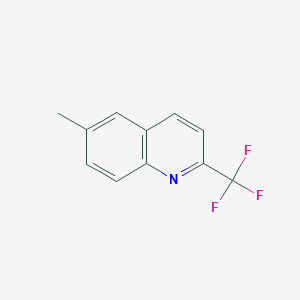
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
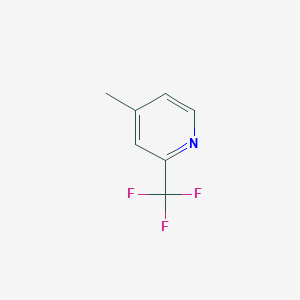
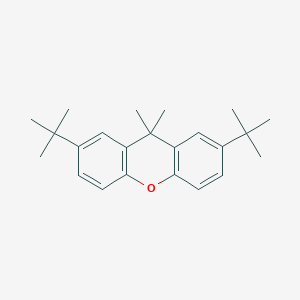
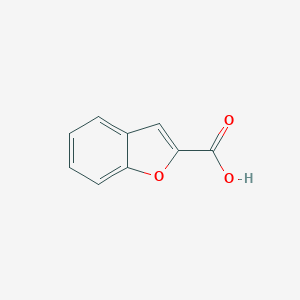
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
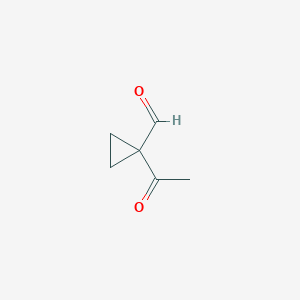
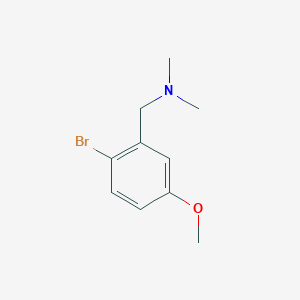
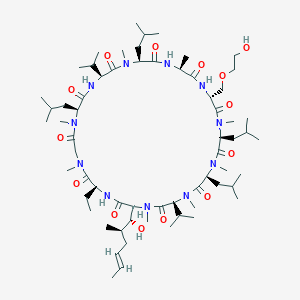
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
